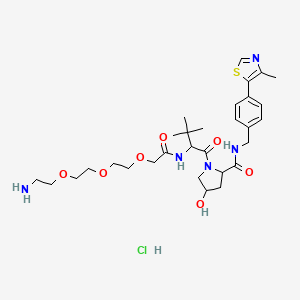![molecular formula C17H13ClFNO2S B15155475 4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline](/img/structure/B15155475.png)
4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline is an organic compound belonging to the quinoline family It is characterized by the presence of a chloro group at the 4th position, a sulfonyl group attached to a 3,4-dimethylphenyl ring at the 3rd position, and a fluoro group at the 7th position of the quinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a quinoline derivative.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, specifically 3,4-dimethylbenzenesulfonyl chloride, under basic conditions.
Fluorination: The fluoro group is introduced using a fluorinating agent like potassium fluoride or cesium fluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and yield.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be formed.
Oxidation Products: Introduction of hydroxyl or carbonyl groups.
Reduction Products: Removal of sulfonyl or halogen groups.
Aplicaciones Científicas De Investigación
4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-[(3,5-dimethylphenyl)sulfonyl]-7-fluoroquinoline: Similar structure but with a different position of the methyl groups on the phenyl ring.
4-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-7-fluoroquinoline: Another isomer with different methyl group positions.
4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinoline: Fluoro group at the 6th position instead of the 7th.
Uniqueness
4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the sulfonyl group, provides a distinct set of properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C17H13ClFNO2S |
|---|---|
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
4-chloro-3-(3,4-dimethylphenyl)sulfonyl-7-fluoroquinoline |
InChI |
InChI=1S/C17H13ClFNO2S/c1-10-3-5-13(7-11(10)2)23(21,22)16-9-20-15-8-12(19)4-6-14(15)17(16)18/h3-9H,1-2H3 |
Clave InChI |
FQHILJJQHKECIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=C(C=CC3=C2Cl)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[(4-ethyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B15155404.png)
![Methyl 3-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15155416.png)
![N-(2-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]pyrimidin-1(6H)-yl]acetamide](/img/structure/B15155422.png)
![N-{[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B15155424.png)


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine](/img/structure/B15155459.png)
![5-({2-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155461.png)
![N-(4-bromophenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15155462.png)
![N-(3-chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155471.png)
![4-benzyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15155474.png)
![N-[3-cyano-6-(propan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B15155476.png)
![13-hydroxy-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B15155477.png)
